molecular formula C10H12F3NO B12865995 1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone CAS No. 74889-36-4

1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B12865995
CAS No.: 74889-36-4
M. Wt: 219.20 g/mol
InChI Key: OIUNBHOGUYOFBC-UHFFFAOYSA-N
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Description

1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is an organic compound that features a trifluoromethyl group attached to a pyrrole ring, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone typically involves the reaction of a pyrrole derivative with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of both a trifluoromethyl group and a tert-butyl group on the pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

74889-36-4

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

1-(1-tert-butylpyrrol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H12F3NO/c1-9(2,3)14-5-4-7(6-14)8(15)10(11,12)13/h4-6H,1-3H3

InChI Key

OIUNBHOGUYOFBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C(=O)C(F)(F)F

Origin of Product

United States

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